4-methyl-3-[(2-methylprop-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-[(2-methylprop-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a coumarin-derived compound characterized by a partially saturated benzo[c]chromen-6-one core. The structure features a 4-methyl group and a 3-alkoxy substituent (2-methylprop-2-enyloxy), which confers distinct physicochemical properties. This compound belongs to a broader class of benzo[c]chromen-6-one derivatives, which are studied for their fluorescence and biological activities, including metal sensing and enzyme inhibition .
Properties
IUPAC Name |
4-methyl-3-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-11(2)10-20-16-9-8-14-13-6-4-5-7-15(13)18(19)21-17(14)12(16)3/h8-9H,1,4-7,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZPMMSASWIFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-3-[(2-methylprop-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, often referred to as a derivative of benzochromene, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates a molecular weight of approximately 246.3 g/mol. The presence of the benzochromene structure suggests potential interactions with biological systems, particularly in relation to enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit tyrosinase, an enzyme critical in melanin production, which could have implications for skin health and pigmentation disorders.
- Anti-inflammatory Effects : In vitro studies suggest that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators.
Pharmacological Effects
The pharmacological effects of this compound include:
- Antimicrobial Activity : Recent studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence suggesting that this compound may exert anticancer effects through apoptosis induction in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Tyrosinase Inhibition :
- Antioxidant Activity Assessment :
- Antimicrobial Studies :
Data Summary Table
Comparison with Similar Compounds
Saturation of the Benzo[c]chromen-6-one System
- Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) : The fully unsaturated core exhibits stronger π-π interactions, contributing to higher lipophilicity and fluorescence quenching in the presence of Fe³⁺ .
- 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) : Saturation at the 7,8,9,10 positions retains Fe³⁺ selectivity but shows reduced fluorescence intensity compared to Urolithin B .
Substituent-Dependent Fluorescence Properties
Position 3 Modifications
Position 4 Modifications
- 4-Methyl Group (Target Compound) : Methyl substitution may enhance steric shielding, affecting metal binding kinetics .
- 4-(1-Hydroxyethyl) (THU-4-ALC) : Introduces chiral centers and hydrogen-bonding capacity, leading to fluorescence enhancement with Zn²⁺ and Cu²⁺ .
Key Research Findings
Fe³⁺ Sensing : The tetrahydro core in THU-OH and related compounds enables selective Fe³⁺ detection via fluorescence quenching, independent of pH (2–12) .
Substituent Effects : Electron-withdrawing groups (e.g., acetyl at position 4) invert fluorescence response from quenching to enhancement, highlighting tunability for sensor design .
Enzyme Inhibition : Alkane chains at position 3 improve PDE2 inhibition, with 5-carbon derivatives showing the highest activity .
Q & A
Q. What are the recommended synthetic strategies for preparing 4-methyl-3-[(2-methylprop-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Core formation : Cyclocondensation of substituted coumarin derivatives (e.g., 4-chloro-2-oxo-2H-chromene-3-carbaldehyde) with dienes like 1,3-bis(trimethylsilyloxy)-1,3-butadiene under thermal or photolytic conditions .
- Functionalization : Alkylation or etherification at the 3-position using 2-methylprop-2-enyl bromide in the presence of a base (e.g., K₂CO₃) under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol for high-purity yields .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C4 and C3-allyloxy) via chemical shifts (e.g., δ 1.8–2.1 ppm for methyl groups, δ 5.2–5.6 ppm for allyl protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₂O₃ at m/z 310.1568) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substitution patterns .
Q. What are the primary biological activities reported for benzo[c]chromen-6-one derivatives?
- Methodology :
- In vitro assays : Test for anti-inflammatory (COX-2 inhibition), antioxidant (DPPH radical scavenging), and anticancer (MTT assay on cell lines like HeLa or MCF-7) activities .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 3-[(4-chlorobenzyl)oxy] derivatives) to identify critical substituents for activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours under reflux) while maintaining yields >80% .
- Continuous flow systems : Enhance scalability and reproducibility for industrial-grade production .
Q. What strategies resolve contradictions in spectral data for structural analogs?
- Methodology :
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce deuterium at ambiguous positions (e.g., allyloxy group) to simplify splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
Q. How does the substitution pattern influence pharmacokinetic properties (e.g., bioavailability)?
- Methodology :
- In silico ADME prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions .
- In vivo studies : Administer radiolabeled compound (¹⁴C) to track absorption/distribution in rodent models .
- Metabolite profiling : LC-MS/MS analysis of plasma samples to identify phase I/II metabolites .
Data Contradiction and Validation
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodology :
- Dose-response recalibration : Adjust concentrations to account for plasma protein binding and tissue penetration .
- Pharmacodynamic modeling : Use PK/PD models to correlate in vitro IC₅₀ values with effective plasma levels .
- Toxicogenomics : Screen for off-target effects (e.g., RNA-seq of treated tissues) to explain reduced efficacy .
Structural and Functional Comparisons
Q. What distinguishes this compound from structurally similar derivatives (e.g., 3-[(4-chlorobenzyl)oxy] analogs)?
- Key differences :
- Lipophilicity : The 2-methylprop-2-enyloxy group increases logP by ~0.5 units compared to chlorobenzyl derivatives, enhancing membrane permeability .
- Metabolic stability : Allyloxy groups are less prone to oxidative metabolism than benzyl ethers, prolonging half-life .
- Synthetic flexibility : Allyl groups enable click chemistry modifications (e.g., Huisgen cycloaddition) for targeted drug delivery .
Experimental Design Considerations
Q. What controls are essential in biological assays to ensure reproducibility?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
